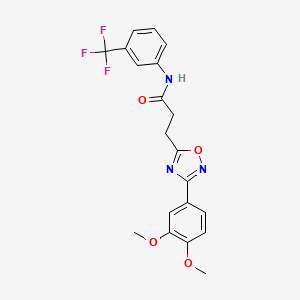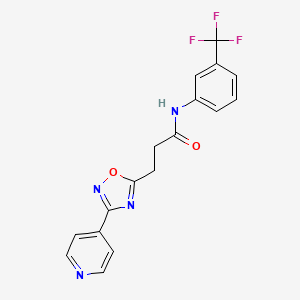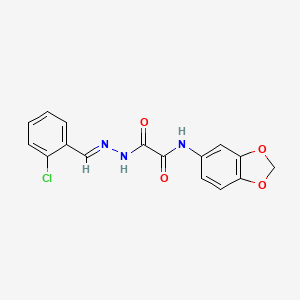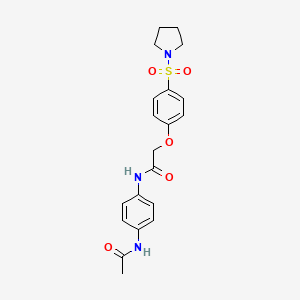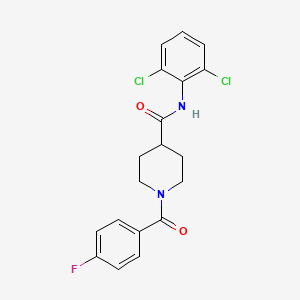
N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a novel small molecule drug that has been synthesized for the treatment of various neurological disorders. This drug has shown potential in treating depression, anxiety, and schizophrenia.
Mecanismo De Acción
JNJ-42165279 works by inhibiting the activity of PDE10A enzyme, which is responsible for breaking down cAMP and cGMP in the brain. The inhibition of PDE10A by JNJ-42165279 leads to an increase in the levels of cAMP and cGMP, which in turn leads to an improvement in the symptoms of depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
JNJ-42165279 has been found to have a positive effect on the levels of neurotransmitters such as dopamine, glutamate, and acetylcholine in the brain. It has also been found to improve cognitive function and memory. However, more research is needed to fully understand the biochemical and physiological effects of JNJ-42165279.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-42165279 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also shown good efficacy and selectivity in pre-clinical studies. However, JNJ-42165279 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research and development of JNJ-42165279. One direction is to further explore its potential in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and bioavailability. Additionally, more research is needed to fully understand the biochemical and physiological effects of JNJ-42165279 and its mechanism of action. Finally, the development of new and more efficient synthesis methods for JNJ-42165279 could lead to its more widespread use in research and potential clinical applications.
Conclusion:
JNJ-42165279 is a novel small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action involves the inhibition of PDE10A enzyme, which leads to an increase in the levels of cAMP and cGMP in the brain. While JNJ-42165279 has shown good efficacy and selectivity in pre-clinical studies, more research is needed to fully understand its biochemical and physiological effects and optimize its pharmacokinetic properties. The development of new and more efficient synthesis methods for JNJ-42165279 could also lead to its more widespread use in research and potential clinical applications.
Métodos De Síntesis
The synthesis of JNJ-42165279 involves the reaction of 2,6-dichloroaniline with 4-fluorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain JNJ-42165279.
Aplicaciones Científicas De Investigación
JNJ-42165279 has shown potential in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. The inhibition of PDE10A by JNJ-42165279 leads to an increase in the levels of cAMP and cGMP, which in turn leads to an improvement in the symptoms of depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O2/c20-15-2-1-3-16(21)17(15)23-18(25)12-8-10-24(11-9-12)19(26)13-4-6-14(22)7-5-13/h1-7,12H,8-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFYGFZOAZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



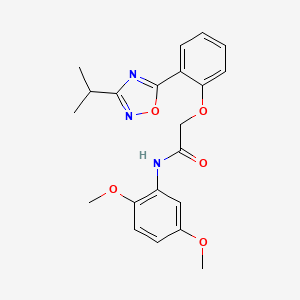
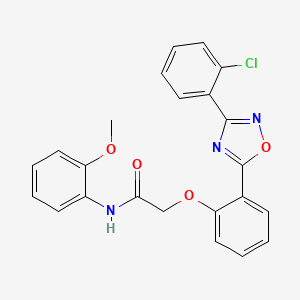

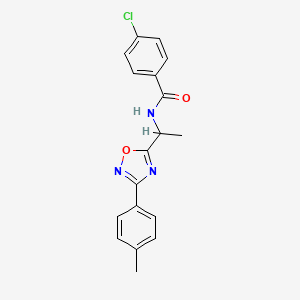
![N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7688362.png)
